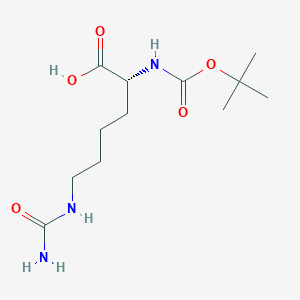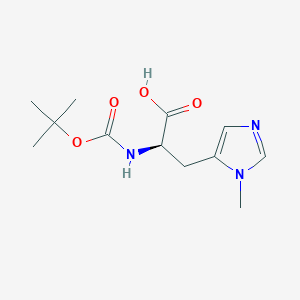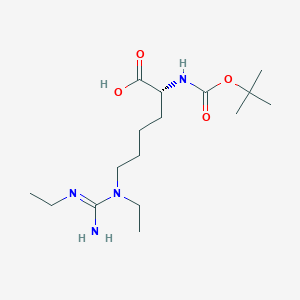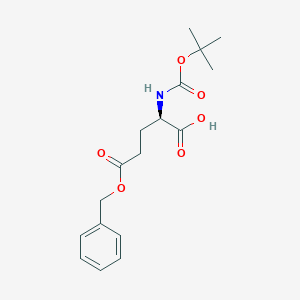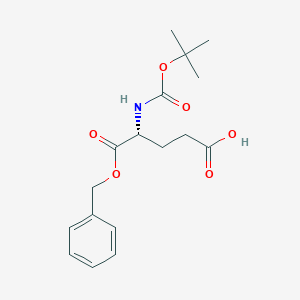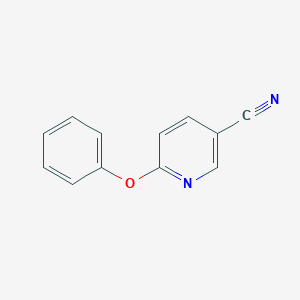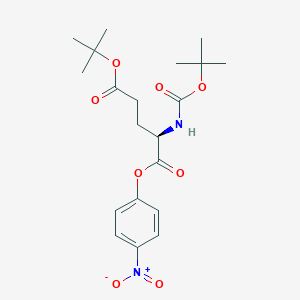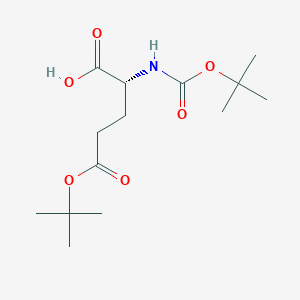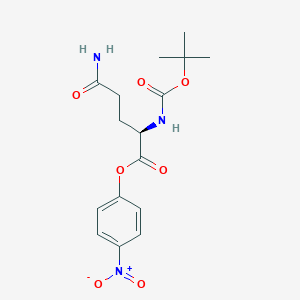
Boc-cys(npys)-OH
Übersicht
Beschreibung
“Boc-cys(npys)-OH” is also known as Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine . It is a laboratory chemical used in the synthesis of substances . It is particularly useful in peptide and protein science .
Synthesis Analysis
“this compound” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H17N3O6S2 . Its molecular weight is 375.42 .
Chemical Reactions Analysis
“this compound” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used to obtain disulfide heterodimers of peptides via coupling “this compound” together with Fmoc-Cys (Mmt)-OH to MBHA-resin followed by Mmt removal with 1% TFA in dichloromethane .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . Its melting point is approximately 160 °C (dec.) . The optical activity is [α]20/D −94±5°, c = 1% in methanol .
Wissenschaftliche Forschungsanwendungen
Protection and Activation of the Thiol Function of Cysteine : Boc-Cys(Npys)–OH is used for the protection and activation of the thiol function in cysteine. This group is resistant to acids like trifluoroacetic acid, HCl, and HF, and is easily removed by treatment with tri-n-butylphosphine in the presence of water. This property is significant for peptide chemistry, especially in the formation of cystine disulfide bonds (Matsueda et al., 1981).
Synthesis of Disulfide-Bridged Fragments of Omega-Conotoxins : The Npys moiety, used in Boc-Cys(Npys)-OH, facilitates the synthesis of cyclic and unsymmetrical disulfides, especially in the Boc strategy for peptide assembly (Simmonds et al., 2009).
Controlled Peptide-Protein Conjugation : this compound enables controlled conjugation of peptides to proteins under mild conditions, a significant method in bioconjugate chemistry. This approach has been applied to attach Npys-cysteinylpeptide to proteins for analytical purposes (Drijfhout et al., 2009).
Formation of Unsymmetrical Disulfide Bonds : This compound is employed in solid-phase synthesis for the formation of unsymmetrical disulfide bonds in peptides. Its stability in specific acids allows for its direct use in peptide synthesis (Bernatowicz et al., 2009).
Conjugation of Epitope Peptides : this compound is used in the conjugation of epitope peptides with polymeric polypeptides, which is important in the development of therapeutic bioconjugates (Mezö et al., 2000).
Identification of T Cell Epitopes in Cystine/Cysteine-Containing Proteins : This reagent is effective in identifying thiol-containing T cell epitopes in proteins, as it transforms free cysteines into disulfide-like moieties that are suitable for analysis (Mourier et al., 1994).
Use in Solid Phase Peptide Synthesis : The Npys group in this compound has been successfully used in the synthesis of peptides by solid phase methods, demonstrating its versatility and compatibility with standard synthesis conditions (Albericio et al., 2009).
Wirkmechanismus
Target of Action
Boc-cys(npys)-OH is a cysteine protecting group used in peptide and protein synthesis . The primary targets of this compound are the thiol groups of cysteine residues in peptides and proteins . These thiol groups are crucial for the formation of disulfide bonds, which play a significant role in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Mode of Action
The this compound compound acts by protecting the thiol group of cysteine during peptide synthesis . This protection allows for the controlled formation of disulfide bonds, which are essential for the correct folding and function of many proteins . The compound is stable to final cleavage/deprotection with strong acids (e.g., HF, TFMSA) .
Biochemical Pathways
The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The compound enables increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine, which are essential steps in these biochemical pathways .
Pharmacokinetics
The compound’s stability in various conditions (e.g., strong acids) ensures its effectiveness during peptide synthesis .
Result of Action
The result of this compound action is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting the thiol groups of cysteine residues, the compound allows for the controlled formation of disulfide bonds, leading to the correct folding and function of the synthesized peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable in TFA/DCM (24 h, 50 °C), but base-labile – piperidine treatment (30% in DMF, 3 h, 30 °C) of Boc-Cys(Alloc)–OH results in complete removal of the Alloc group . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH, temperature, and other conditions of the reaction environment .
Safety and Hazards
Zukünftige Richtungen
“Boc-cys(npys)-OH” has been used in increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . These strategies have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The future directions of “this compound” could involve further exploration and development of these strategies .
Biochemische Analyse
Biochemical Properties
Boc-cys(npys)-OH is involved in various biochemical reactions. It interacts with enzymes and proteins, particularly in the context of peptide synthesis and protein science . The nature of these interactions often involves the protection and subsequent deprotection of the cysteine thiol group .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide and protein synthesis. It influences cell function by enabling the synthesis of complex peptides and proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in protecting group chemistry. It facilitates the protection and subsequent deprotection of the cysteine thiol group, enabling the synthesis of complex disulfide-rich peptides and proteins . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change depending on its stability and degradation. It has been noted that the Alloc group in this compound is stable in certain conditions but can be removed under specific conditions . This stability and potential for removal can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide and protein synthesis. It interacts with enzymes involved in these pathways, and its presence can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227685 | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76880-29-0 | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-Cys(Npys)-OH facilitate controlled peptide-protein conjugation?
A2: this compound allows for the controlled and site-specific conjugation of peptides to proteins through disulfide bond formation. [] This is achieved by first incorporating this compound at the N-terminus of a peptide during solid-phase synthesis. [] After cleavage from the resin and deprotection, the Npys-activated cysteine residue can selectively react with a free thiol group on the target protein. [] This controlled approach ensures the peptide is conjugated at the desired location on the protein surface.
Q2: Can the conjugation process using this compound be monitored?
A3: Yes, the conjugation reaction between the Npys-activated peptide and the protein can be conveniently monitored by measuring the release of 3-nitro-2-thiopyridone. [] This compound is a byproduct of the disulfide bond formation and its release provides a quantitative measure of the conjugation efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



